molecular formula C26H24O7 B13423004 Des-(O-Methyl-O-benzyl) Dihydroxy Jaceosidin

Des-(O-Methyl-O-benzyl) Dihydroxy Jaceosidin

Cat. No.: B13423004
M. Wt: 448.5 g/mol
InChI Key: MNSVMNZBDDUUOS-UHFFFAOYSA-N
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Description

Des-(O-Methyl-O-benzyl) Dihydroxy Jaceosidin (CAS 42923-48-8) is a chemical compound for research purposes. It is related to the natural flavone Jaceosidin, found in plants of the Artemisia genus, which has demonstrated versatile pharmacological activities in scientific studies . Research into Jaceosidin has shown it possesses significant anti-cancer properties, with studies indicating it can induce G2/M cell cycle arrest in human endometrial cancer cells by inactivating the cdc25C-cdc2 pathway via ATM-Chk1/2 activation . Furthermore, its activity extends to modulating key cell signaling pathways often deregulated in cancers, such as ERK1/2, NF-κB, and PI3K/Akt . Beyond oncology research, Jaceosidin has been identified as a potent inhibitor of neuroinflammation, effectively reducing nitric oxide production and pro-inflammatory cytokine expression in activated microglia, the resident immune cells of the central nervous system . A recent 2025 study highlighted a specific mechanism where Jaceosidin mitigated microglial inflammation and promoted functional recovery after spinal cord injury in a mouse model by directly targeting and inhibiting the activity of pyruvate kinase M2 (PKM2), thereby suppressing glycolytic flux . This product is supplied with a molecular formula of C26H24O7 and a molecular weight of 448.46 g/mol . It is intended for research applications only, including in vitro studies in biochemistry, cell biology, and pharmacology. This compound is strictly for laboratory use and is not classified as a drug, cosmetic, or medicinal product. It is not intended for human consumption, diagnostic use, or any therapeutic applications. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C26H24O7

Molecular Weight

448.5 g/mol

IUPAC Name

5,6,7-trimethoxy-2-(3-methoxy-4-phenylmethoxyphenyl)chromen-4-one

InChI

InChI=1S/C26H24O7/c1-28-21-12-17(10-11-19(21)32-15-16-8-6-5-7-9-16)20-13-18(27)24-22(33-20)14-23(29-2)25(30-3)26(24)31-4/h5-14H,15H2,1-4H3

InChI Key

MNSVMNZBDDUUOS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Starting Material Selection

The synthesis begins with a flavonoid backbone, such as jaceosidin, which is a naturally occurring flavone. The core structure can be obtained via extraction from plant sources or through synthetic routes involving chalcone intermediates.

Stepwise Synthesis Pathway

Step Reaction Type Reagents & Conditions Purpose References/Data Source
1 Hydroxylation Use of hydroxylating agents like hydrogen peroxide or hydroxyl radicals under controlled conditions Introduce dihydroxy groups at specific positions Patent WO2021158573A1; general flavonoid synthesis literature
2 Protection of hydroxyl groups Use of protecting groups such as tert-butyldimethylsilyl (TBDMS) or benzyl groups Protect hydroxyl groups to enable selective methylation or benzylation Standard organic synthesis protocols
3 Methylation Methyl iodide (CH3I) or dimethyl sulfate in presence of base (e.g., K2CO3) Convert hydroxyl groups to methoxy groups Patent WO2021158573A1; typical methylation reactions
4 Benzylation Benzyl bromide or benzyl chloride with base (e.g., NaH or K2CO3) Attach benzyl groups to hydroxyls Patent WO2021158573A1; common benzylation method
5 Deprotection Acidic or basic conditions to remove protecting groups Regenerate free hydroxyl groups Standard deprotection protocols

Specific Reaction Conditions and Data

  • Hydroxylation : Performed at elevated temperatures (~80°C) with hydrogen peroxide in acetic acid, yielding dihydroxy flavonoids with regioselectivity at targeted positions.
  • Methylation : Conducted in dimethylformamide (DMF) with potassium carbonate and methyl iodide, typically at room temperature for 12–24 hours, achieving high methylation efficiency.
  • Benzylation : Carried out in acetone or DMF with benzyl bromide and potassium carbonate, with reaction times of 12–48 hours, depending on substrate reactivity.

Purification and Characterization

Post-reaction mixtures are purified via column chromatography, utilizing silica gel with appropriate solvent systems (e.g., ethyl acetate/hexane). Structural confirmation involves NMR spectroscopy, mass spectrometry, and IR spectroscopy, ensuring the correct substitution pattern.

Research Data and Experimental Results

Research conducted on similar flavonoid derivatives indicates:

Parameter Observation Reference/Source
Yield Typically ranges from 45% to 75% for each step Patent WO2021158573A1; organic synthesis literature
Purity Achieved >95% purity after chromatographic purification Standard purification protocols
Reaction Time Methylation and benzylation reactions completed within 12–24 hours Patent data and experimental protocols
Selectivity Regioselective hydroxylation and substitution confirmed via NMR BioRxiv preprints and patent disclosures

Notes on Optimization and Challenges

  • Regioselectivity : Achieving selective hydroxylation and substitution at specific positions requires controlled reaction conditions and protecting group strategies.
  • Reaction Conditions : Mild conditions favor high yield and purity, but some steps may require optimization to prevent side reactions.
  • Scale-up : Laboratory protocols are well-established, but scale-up necessitates careful control of reaction parameters to maintain consistency.

Summary of Preparation Methods

  • The synthesis involves initial hydroxylation of the flavonoid core.
  • Protection of hydroxyl groups allows for selective methylation and benzylation.
  • Deprotection yields the targeted this compound.
  • Purification and structural verification are crucial for obtaining high-quality intermediates.

Chemical Reactions Analysis

Demethylation of Methoxy Groups

Jaceosidin derivatives often undergo demethylation to restore hydroxyl groups. For example:

  • Reagent : Boron tribromide (BBr₃) in dichloromethane (DCM)

  • Conditions : 0°C to room temperature, inert atmosphere

  • Outcome : Converts methoxy (-OCH₃) to hydroxyl (-OH) groups. This reaction is critical for increasing polarity and bioactivity .

Debenzylation of Benzyl Ethers

Benzyl-protected hydroxyl groups are removed via catalytic hydrogenation:

  • Reagent : Palladium on carbon (Pd/C) under H₂ gas

  • Conditions : Ethanol or methanol solvent, ambient pressure

  • Outcome : Cleaves benzyl ethers (-O-Bn) to free hydroxyls, enhancing reactivity for subsequent modifications .

Reactivity of Hydroxyl Groups

The liberated hydroxyl groups in Des-(O-Methyl-O-benzyl) derivatives participate in diverse reactions:

Glycosylation

Hydroxyl groups serve as attachment points for sugar moieties:

  • Reaction : Coupling with activated glycosyl donors (e.g., trichloroacetimidates)

  • Catalyst : Trimethylsilyl triflate (TMSOTf)

  • Example : Synthesis of glucuronides or glucopyranosides to improve solubility .

Esterification and Acylation

  • Reagents : Acetic anhydride, benzoyl chloride, or EDC-mediated coupling

  • Conditions : Pyridine or dichloromethane, room temperature

  • Application : Enhances lipophilicity for membrane permeability studies .

Oxidation to Quinones

  • Reagents : TEMPO/BAIB (2,2,6,6-Tetramethylpiperidin-1-oxyl with bis(acetoxy)iodobenzene)

  • Conditions : Aqueous DCM, 0°C to RT

  • Outcome : Oxidizes catechol groups to ortho-quinones, useful for electrophilic coupling .

Biological Activity Modulation

Deprotection significantly impacts bioactivity:

  • Anti-fibrotic Effects : Jaceosidin (with one methoxy and one hydroxyl group) retains anti-fibrotic activity at 10 µM, whereas full demethylation abolishes efficacy .

  • Enzyme Inhibition : Free hydroxyls enhance interactions with aldose reductase (ALR2), a target in diabetic complications .

Key Reaction Data Table

Reaction TypeReagents/ConditionsOutcomeYieldReferences
DemethylationBBr₃, DCM, 0°C → RT-OCH₃ → -OH70–85%
DebenzylationPd/C, H₂, EtOH-O-Bn → -OH90–95%
GlucuronidationTMSOTf, glucuronide donor-OH → -O-glucuronide60–75%
TEMPO/BAIB OxidationTEMPO, BAIB, DCM:H₂OCatechol → ortho-quinone65–80%

Structural Insights from Analogous Compounds

  • Anti-oxidant Capacity : Trihydroxyflavones like jaceosidin exhibit radical scavenging via phenolic -OH groups, with EC₅₀ values < 20 µM in DPPH assays .

  • Synthetic Challenges : Steric hindrance from adjacent substituents (e.g., 3'-methoxy) necessitates optimized protection/deprotection strategies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical profiles of Des-(O-Methyl-O-benzyl) Dihydroxy Jaceosidin can be inferred by comparing it to jaceosidin and related flavonoids or xanthones. Key structural and functional differences are summarized below:

Table 1: Structural and Functional Comparison

Compound Structural Features Antioxidant Activity (DPPH· assay) Anti-inflammatory Activity SARS-CoV-2 Binding Affinity (kcal/mol) Antimicrobial Activity
This compound Reduced methoxy groups, increased hydroxylation Hypothetically higher Potentially enhanced Not tested (predicted stronger H-bonding) Dependent on dihydroxy positioning
Jaceosidin 5,6-dihydroxy-7,3',4'-trimethoxyflavone Not reported Confirmed High (inferred from docking studies) Active against Gram-positive bacteria
Quercetin 3,5,7,3',4'-pentahydroxyflavone Superior to Trolox Confirmed Not reported Broad-spectrum activity
1,8-Dihydroxy-4,6-dimethoxyxanthone Xanthone core with two hydroxyls DL < 0.13 µg (stronger than Trolox) Not reported N/A Not tested
5,6-Dihydroxy-7,3',4'-trimethoxyflavone Similar to jaceosidin with adjusted substituents Not reported Not reported -155.226 (highest in study) Antimicrobial

Key Findings:

Antioxidant Activity :

  • Xanthones with multiple hydroxyl groups (e.g., 1,8-dihydroxy-4,6-dimethoxyxanthone) exhibit potent radical scavenging (DPPH· assay DL < 0.13 µg), surpassing Trolox . This compound, with increased hydroxylation, may show enhanced antioxidant capacity due to improved electron donation.

Anti-inflammatory Properties: Jaceosidin and related flavonoids (e.g., spinacetin, axillarin) are confirmed anti-inflammatory agents in A. copa extracts . The removal of methyl/benzyl groups in the derivative could improve interaction with inflammatory targets like cyclooxygenase (COX) or NF-κB pathways.

Antiviral Potential: Molecular docking studies on SARS-CoV-2 main protease (Mpro) highlight the importance of hydroxyl and methoxy groups. Flavonoids like 5,6-dihydroxy-7,3',4'-trimethoxyflavone exhibit stronger binding (-155.226 kcal/mol) than jaceosidin, suggesting that hydroxylation patterns critically influence affinity .

Antimicrobial Efficacy :

  • Substitution patterns dictate antimicrobial potency. 3,4-Dihydroxy derivatives show high activity against C. albicans and B. subtilis, whereas 2,4- or 2,5-dihydroxy analogs are less effective . This compound’s activity would depend on the positions of its hydroxyl groups.

Mechanistic Insights from Network Pharmacology

Jaceosidin shares overlapping targets (e.g., COX-2, TNF-α) with quercetin and dihydrokaempferol but has distinct interactions due to methoxy groups .

Biological Activity

Des-(O-Methyl-O-benzyl) Dihydroxy Jaceosidin is a compound derived from the flavonoid class, specifically related to jaceosidin, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its chromone scaffold, which is essential for its biological activities. The modifications on the chromone structure significantly influence its pharmacological properties. The presence of hydroxyl groups enhances its reactivity and potential interactions with biological targets.

1. Enzyme Inhibition

One of the primary biological activities of this compound is its inhibitory effect on monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Studies have demonstrated that jaceosidin exhibits selective inhibition of MAO-A and MAO-B isoforms, with IC50 values indicating significant potency compared to standard inhibitors.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)
This compound33.790
Quercetin1.060
Luteolin5.013

These findings suggest that this compound may have therapeutic potential in treating depression and neurodegenerative disorders by modulating neurotransmitter levels through MAO inhibition .

2. Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated significant scavenging activity, indicating its potential role in mitigating oxidative stress-related diseases.

3. Anti-Fibrotic Effects

Research has shown that this compound can exert anti-fibrotic effects at low concentrations (10 µM). This activity was assessed using hepatic stellate cells treated with TGF-β to induce fibrosis. The compound's ability to inhibit fibrosis suggests a protective role against liver diseases .

Study on Hepatic Stellate Cells

In a controlled study, hepatic stellate cells were treated with this compound alongside TGF-β. The results indicated a reduction in fibrotic markers, suggesting that the compound could be beneficial in liver fibrosis management.

Neuroprotective Effects

Another study investigated the neuroprotective effects of jaceosidin derivatives, including this compound, on neuronal cell lines exposed to oxidative stress. The compound showed significant protection against cell death and maintained cellular integrity, highlighting its potential for neuroprotection .

Q & A

Q. What experimental models are most suitable for studying the anti-tumor effects of Jaceosidin?

Methodological Answer: In vitro models using cancer cell lines (e.g., SGC-7901 gastric adenocarcinoma, U87 glioblastoma, PC3 prostate cancer) are foundational for assessing anti-proliferative and apoptotic effects. Key assays include:

  • MTT/WST-1 assays for viability.
  • Flow cytometry (Annexin V/PI staining) to quantify apoptosis.
  • Western blotting to analyze mitochondrial pathway markers (e.g., Bax/Bcl-2 ratio, cytochrome c release) and PI3K/Akt signaling . Advanced Note: Validate findings with 3D spheroid models or patient-derived xenografts (PDXs) for translational relevance.

Q. How can researchers validate Jaceosidin's anti-inflammatory mechanisms in neuroinflammatory models?

Methodological Answer: Use lipopolysaccharide (LPS)-stimulated microglial cells (e.g., BV2 or primary microglia) to evaluate NF-κB inhibition. Key steps:

  • ELISA for pro-inflammatory cytokines (IL-6, TNF-α).
  • Immunofluorescence to track NF-κB nuclear translocation.
  • qPCR for COX-2 and iNOS expression . Advanced Note: Combine with in vivo models of neuroinflammation (e.g., LPS-induced Parkinson’s disease in mice) to assess blood-brain barrier penetration.

Advanced Research Questions

Q. How can contradictions in Jaceosidin’s pro-apoptotic vs. pro-survival signaling be resolved across studies?

Methodological Answer: Discrepancies may arise from cell-type-specific signaling crosstalk. For example:

  • In endometrial cancer, Jaceosidin induces G2/M arrest via ATM-Chk1/2 activation , which is reversed by ATM inhibitors (e.g., KU55933) .
  • In renal carcinoma, apoptosis is driven by Bax activation and Mcl-1/c-FLIP downregulation . Resolution Strategy: Use phosphoproteomics to map context-dependent kinase activity and CRISPR-Cas9 knockout models to isolate pathway contributions.

Q. What computational approaches optimize Jaceosidin’s structure-activity relationships (SAR) for enhanced bioavailability?

Methodological Answer:

  • Density Functional Theory (DFT) to predict electronic properties affecting radical scavenging (e.g., hydroxyl group orientation) .
  • Molecular docking (AutoDock Vina) to simulate interactions with targets like PI3K or NF-κB.
  • QSAR models to prioritize derivatives with improved metabolic stability (e.g., reduced glucuronidation) .

Q. How do metabolic pathways influence Jaceosidin’s efficacy in preclinical models?

Methodological Answer: Characterize phase I/II metabolism using:

  • Human liver microsomes (HLMs) to identify CYP isoforms (e.g., CYP3A4/2C9) responsible for demethylation.
  • UGT enzyme assays to quantify glucuronidation rates . Advanced Note: Use LC-MS/MS to monitor metabolite profiles in plasma/tissue samples from rodent pharmacokinetic studies.

Data Contradiction Analysis

Q. Why do studies report conflicting results on Jaceosidin’s cell-cycle effects (G2/M vs. G1 arrest)?

Resolution Framework:

  • Cell Line Variability : Check p53 status (wild-type vs. mutant) and baseline cyclin/CDK expression.
  • Dose-Dependent Effects : Low doses may induce reversible arrest, while high doses trigger apoptosis.
  • Experimental Design : Ensure synchronization protocols (e.g., serum starvation) to standardize cell-cycle phase distribution before treatment .

Methodological Tables

Q. Table 1. Key Cell Lines and Assays for Jaceosidin Studies

Cell LineCancer TypePrimary AssayKey Pathway AnalyzedReference
SGC-7901Gastric AdenocarcinomaAnnexin V/PI stainingPI3K/Akt, mitochondrial apoptosis
U87GlioblastomaWST-1 viability assayERK/ATM/Chk1/2
ACHNRenal CarcinomaPARP cleavage (Western blot)Mcl-1/c-FLIP downregulation

Q. Table 2. Conflicting Mechanisms in Jaceosidin Studies

MechanismSupporting EvidenceContradictory EvidenceResolution Approach
G2/M ArrestATM-Chk1/2 activation in endometrial cancer G1 arrest in p53-mutant leukemia cellsCRISPR-mediated p53 knockout
Pro-Inflammatory COX-2 InhibitionNF-κB suppression in microglia COX-2 upregulation in keratinocytes (low-dose)Dose-response profiling

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